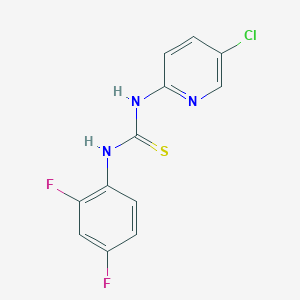
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. Additionally, 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is its potential toxicity, as it has been found to induce apoptosis in normal cells as well as cancer cells.
Direcciones Futuras
There are several future directions for research on 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of this compound, particularly its interactions with topoisomerase II. Additionally, further studies are needed to explore the potential applications of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde in photodynamic therapy and as a fluorescent probe for the detection of metal ions in biological systems.
Métodos De Síntesis
The synthesis of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde involves the reaction of 2-acetyl-1,3-indandione with 4-bromoacetophenone in the presence of a base. This reaction leads to the formation of 5-bromo-7-methyl-2-phenyl-1,3-dioxolo[4,5-g]indole, which is then converted to 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde by reacting with sodium borohydride and acetic acid.
Aplicaciones Científicas De Investigación
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been found to have various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been investigated for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been studied for its potential use as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-11-8-12(2)16-14(9-11)15(10-19)17(18-16)13-6-4-3-5-7-13/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMQIYNSKRSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)



![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5788893.png)

![2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5788900.png)
![2-[3-(dimethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5788906.png)
![N-(2-furylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5788927.png)

![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5788939.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788950.png)